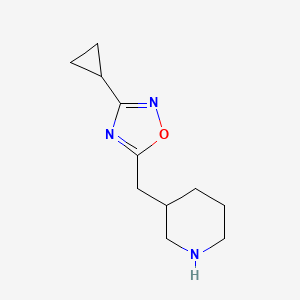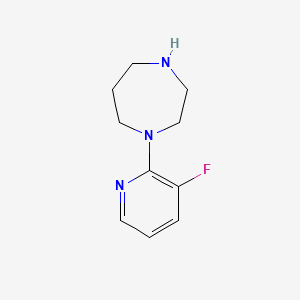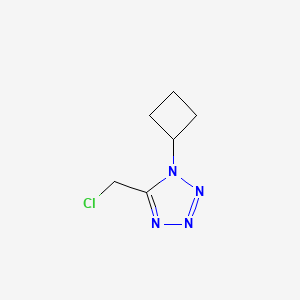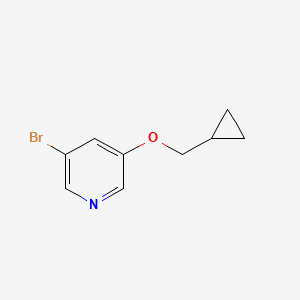
3-Bromo-5-(cyclopropylmethoxy)pyridine
Descripción general
Descripción
3-Bromo-5-(cyclopropylmethoxy)pyridine is a pyridine derivative with the CAS Number: 1383133-14-9 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-(cyclopropylmethoxy)pyridine is C9H10BrNO . The InChI code is 1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 .Physical And Chemical Properties Analysis
3-Bromo-5-(cyclopropylmethoxy)pyridine is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and similar compounds have been synthesized and evaluated against tumor-cell lines and viruses. However, no marked biological activity was found in these studies (Hemel et al., 1994).
Antiviral Activity
- Certain pyridine derivatives showed significant antiretroviral activity in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Ligand in Color Tuning
- Pyridine derivatives have been used in synthesizing heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with varying redox and emission properties, useful in organic light-emitting devices (Stagni et al., 2008).
Generating Acid Sites on Silica
- Pyridine adsorption studies have been conducted to understand the generation of Lewis and Brønsted acid sites on silica doped with various cations, a process relevant in catalysis (Connell & Dumesic, 1987).
Affinity for Nicotinic Acetylcholine Receptors
- Analogues of 3-(2(S)-Azetidinylmethoxy)pyridine have been synthesized, showing high affinity for nicotinic acetylcholine receptors, which could be useful in pharmacological research (Koren et al., 1998).
Synthesis of Hyperbranched Polyelectrolytes
- 3,5-Bis(bromomethyl)pyridine hydrobromide has been used to synthesize new hyperbranched polyelectrolytes, indicating potential applications in material science (Monmoton et al., 2008).
Novel Pyridine-Based Derivatives
- Novel pyridine derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions, showing potential as chiral dopants for liquid crystals and having various biological activities (Ahmad et al., 2017).
Antiviral Activity of Tubercidin Analogues
- C-5 substituted tubercidin analogues have been evaluated for their antiviral properties against various viruses, showing significant activity against RNA viruses (Bergstrom et al., 1984).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKMTBYQYDDNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(cyclopropylmethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



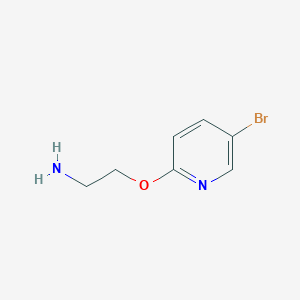
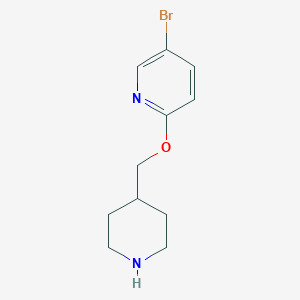
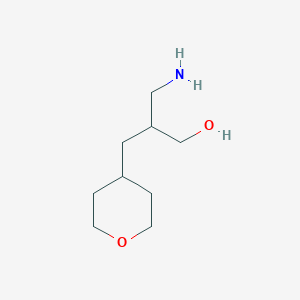
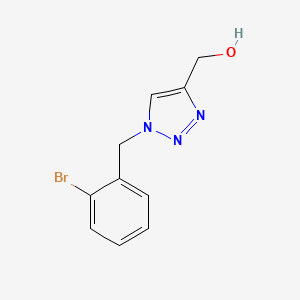
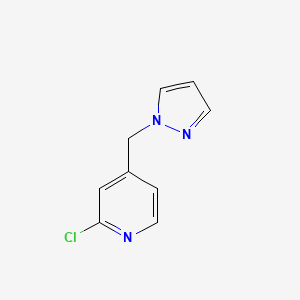
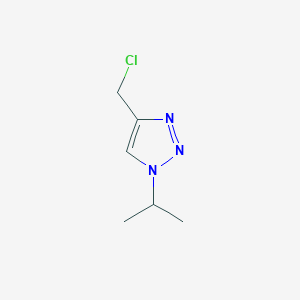
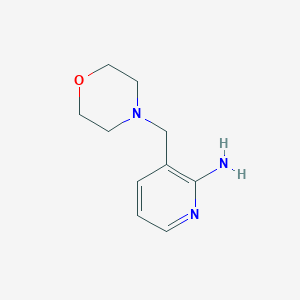
![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)
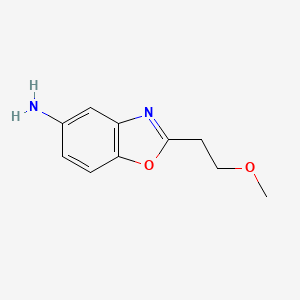
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)
